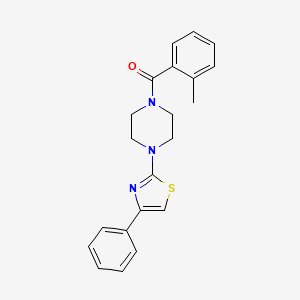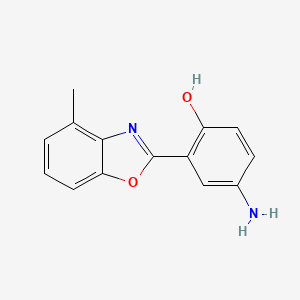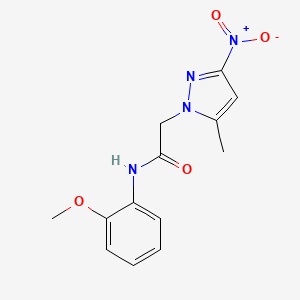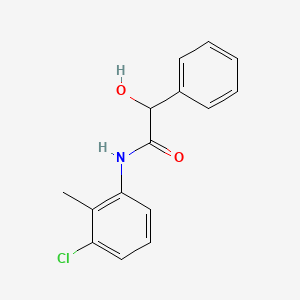
1-(2-methylbenzoyl)-4-(4-phenyl-1,3-thiazol-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methylbenzoyl)-4-(4-phenyl-1,3-thiazol-2-yl)piperazine is an organic compound featuring a complex structure of piperazine, benzoyl, phenyl, and thiazolyl groups. This compound boasts unique physicochemical properties, making it a molecule of interest in several fields, such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 1-(2-methylbenzoyl)-4-(4-phenyl-1,3-thiazol-2-yl)piperazine typically involves:
Acylation of 4-(4-phenyl-1,3-thiazol-2-yl)piperazine with 2-methylbenzoyl chloride.
Reaction condition often employs an aprotic solvent (e.g., dichloromethane) and a base (e.g., triethylamine) to facilitate the acylation reaction. Industrial Production Methods : For industrial production, optimizing the reaction conditions for yield, purity, and cost efficiency is crucial. This may involve high-throughput synthesis techniques and advanced purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can undergo oxidative degradation in the presence of strong oxidizing agents.
Reduction: : Possible reduction of thiazole ring or other functional groups.
Substitution: : Nucleophilic or electrophilic substitution reactions on the aromatic rings. Common Reagents and Conditions :
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Halogenation with halogens (Cl₂, Br₂), nitration with nitric acid and sulfuric acid. Major Products : The primary products depend on the functional group being targeted in these reactions. For example, halogenation would result in halogenated derivatives, while nitration would introduce nitro groups to the aromatic system.
Scientific Research Applications
1-(2-methylbenzoyl)-4-(4-phenyl-1,3-thiazol-2-yl)piperazine is widely utilized in:
Medicinal Chemistry: : As a lead compound in drug design and development for its potential pharmacological properties.
Biological Studies: : Investigating its interactions with biomolecules and cellular systems.
Industrial Chemistry: : As a chemical intermediate or precursor in the synthesis of more complex molecules.
Materials Science: : In the development of advanced materials with specific electronic, optical, or structural properties.
Mechanism of Action
The mechanism of action involves:
Molecular Targets: : It may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: : The compound can engage in signaling pathways pertinent to its biological or pharmacological effects, potentially involving protein kinases, G-protein coupled receptors, or ion channels.
Comparison with Similar Compounds
Similar Compounds
1-(2-chlorobenzoyl)-4-(4-phenyl-1,3-thiazol-2-yl)piperazine: : Substitution of the methyl group with a chlorine atom.
1-(2-methylbenzoyl)-4-(4-phenylpyridin-2-yl)piperazine: : Variation in the heterocyclic ring structure. Uniqueness : What sets 1-(2-methylbenzoyl)-4-(4-phenyl-1,3-thiazol-2-yl)piperazine apart are its distinct thiazole and benzoyl moieties, conferring unique electronic and steric properties that influence its reactivity and interactions in both chemical and biological contexts.
Hope that helps! Anything else you need to know?
Properties
IUPAC Name |
(2-methylphenyl)-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-16-7-5-6-10-18(16)20(25)23-11-13-24(14-12-23)21-22-19(15-26-21)17-8-3-2-4-9-17/h2-10,15H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJICMBRCLMMOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[(3,4-dichlorobenzoyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6072255.png)
![1-(5-{[(2-adamantylmethyl)amino]methyl}-2-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6072257.png)

![4-(2-hydroxy-5-methoxyphenyl)-1-(2-methoxybenzyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6072275.png)
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6072288.png)
![1-(1-cyclohexyl-3-piperidinyl)-N-{[2-(methylthio)-5-pyrimidinyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B6072292.png)
![1-(2-methoxyphenyl)-4-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B6072294.png)

![N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]prop-2-ene-1-sulfonamide](/img/structure/B6072301.png)
![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B6072302.png)
![1-[(2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]azocane](/img/structure/B6072308.png)
![3-[[4-[(4-Bromophenyl)sulfanylmethyl]benzoyl]amino]benzoic acid](/img/structure/B6072313.png)
![2-(dimethylamino)-7-[4-(1H-pyrazol-3-yl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6072319.png)
